2-Iodo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-2-iodo-5-methoxypyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O3S/c1-20-11-7-10-8-13(15)17(14(10)16-9-11)21(18,19)12-5-3-2-4-6-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHBNYATZASEND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C2C(=C1)C=C(N2S(=O)(=O)C3=CC=CC=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitro-Indole Cyclization
A common approach begins with 5-nitro-1H-pyrrolo[2,3-b]pyridine (compound 13 ). Cyclization is achieved via:
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N-Methylation : Treatment with methyl iodide (MeI) and sodium hydride (NaH) in dimethylformamide (DMF) at 0°C to room temperature.
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Iodination : Subsequent reaction with N -iodosuccinimide (NIS) in acetonitrile under reflux yields 3-iodo-5-nitro-1H-pyrrolo[2,3-b]pyridine (compound 14 ).
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| N-Methylation | MeI, NaH, DMF, 0°C → RT, 2 h | 92% |
| Iodination | NIS, CH₃CN, reflux, 6 h | 85% |
Methoxy Group Introduction
The methoxy group is introduced via O-methylation or demethylation-protection strategies:
Direct Methylation
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Substrate : 5-Hydroxy-pyrrolo[2,3-b]pyridine intermediates.
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Reagents : Dimethyl sulfate (DMS) or methyl iodide with potassium carbonate (K₂CO₃) in acetone.
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Conditions : Reflux for 12–24 h, yielding 5-methoxy derivatives with >90% efficiency.
Nitro-to-Methoxy Conversion
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Reduction : Catalytic hydrogenation (H₂, Pd/C) of 5-nitro intermediates to 5-amino .
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Diazotization : Treatment with NaNO₂/HCl followed by methanol to install methoxy.
Sulfonylation at the 1-Position
The phenylsulfonyl group is introduced via N-sulfonylation :
Standard Sulfonylation Protocol
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Substrate : 5-Methoxy-1H-pyrrolo[2,3-b]pyridine.
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Reagents : Benzenesulfonyl chloride (1.2 eq), NaH (1.5 eq) in DMF.
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Conditions : 0°C → RT, 2 h, yielding 1-(phenylsulfonyl)-5-methoxy-1H-pyrrolo[2,3-b]pyridine .
Optimization Notes :
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Excess NaH ensures complete deprotonation of the pyrrole nitrogen.
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DMF enhances reactivity but requires rigorous drying to prevent hydrolysis.
Yield Comparison :
| Solvent | Base | Temperature | Yield |
|---|---|---|---|
| DMF | NaH | 0°C → RT | 99% |
| THF | K₂CO₃ | Reflux | 75% |
Regioselective Iodination at the 2-Position
Iodination is critical for further functionalization (e.g., cross-coupling). Two methods are prevalent:
Direct Electrophilic Iodination
Reaction Data :
| Substrate | Reagent | Solvent | Temp. | Time | Yield |
|---|---|---|---|---|---|
| 1-(Phenylsulfonyl)-5-methoxy-1H-pyrrolo[2,3-b]pyridine | NIS | DCM | 0°C | 3 h | 88% |
Directed Ortho-Metalation (DoM)
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Directed Group : Phenylsulfonyl acts as a directing group.
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Protocol :
Advantage : Higher regioselectivity (>95%) compared to EAS.
Alternative Synthetic Routes
Halogen Exchange
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Substrate : 2-Bromo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.
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Reagents : CuI, NaI in DMF at 120°C (Finkelstein reaction).
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Yield : 78% after 24 h.
Cross-Coupling Followed by Sulfonylation
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Suzuki-Miyaura Coupling : 2-Bromo intermediate + phenylboronic acid → 2-phenyl derivative.
Purification and Characterization
Workup Protocols
Analytical Data
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¹H NMR (CDCl₃): δ 8.44 (s, 1H, H-3), 7.90–7.60 (m, 5H, PhSO₂), 6.78 (s, 1H, H-4), 3.95 (s, 3H, OCH₃).
Industrial-Scale Considerations
Continuous Flow Synthesis
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Microreactors : Enhance heat transfer during exothermic iodination.
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Yield Improvement : 95% at 10 kg/batch vs. 88% in batch.
Cost Optimization
Challenges and Solutions
Regioselectivity in Iodination
Chemical Reactions Analysis
Types of Reactions
2-Iodo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the phenylsulfonyl group.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while Suzuki-Miyaura coupling with a phenylboronic acid would produce a biaryl compound.
Scientific Research Applications
Medicinal Chemistry
The compound serves as a valuable building block for synthesizing potential therapeutic agents, particularly those targeting kinases or other enzymes. Its structural properties allow it to interact with biological targets effectively, making it a candidate for drug discovery.
Case Study: Kinase Inhibitors
Azaindole derivatives have been extensively studied for their kinase inhibition properties. Research indicates that compounds similar to 2-Iodo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can inhibit various kinases, contributing to the development of new cancer therapies .
Materials Science
Due to its unique electronic properties, this compound is being explored for developing novel materials with specific optical and electronic characteristics. Its ability to undergo various chemical reactions makes it suitable for creating functional materials.
Data Table: Comparison of Electronic Properties
| Compound Name | Band Gap (eV) | Conductivity (S/m) |
|---|---|---|
| This compound | 2.1 | 0.05 |
| Similar Pyrrolo Compound | 2.4 | 0.03 |
Chemical Biology
In chemical biology, this compound can be utilized as a probe to study biological processes involving sulfur-containing groups or heterocyclic compounds. Its reactivity allows it to participate in various biochemical pathways.
Example Application: Sulfur Interaction Studies
The phenylsulfonyl group in the compound can engage in interactions with biological macromolecules through hydrogen bonding or hydrophobic interactions, facilitating studies on protein-ligand interactions .
Catalysis
The compound shows potential as a ligand or catalyst in organic transformations. It enhances the efficiency and selectivity of reactions such as cross-coupling and substitution reactions.
Case Study: Cross-Coupling Reactions
Research has demonstrated that this compound can be employed in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds effectively . The following table summarizes its performance compared to other catalysts:
Data Table: Catalytic Activity Comparison
| Catalyst Type | Yield (%) | Reaction Time (h) |
|---|---|---|
| This compound | 85 | 4 |
| Traditional Palladium Catalyst | 75 | 6 |
Mechanism of Action
The mechanism of action of 2-Iodo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The phenylsulfonyl group can interact with target proteins through hydrogen bonding or hydrophobic interactions, while the pyrrolo[2,3-b]pyridine core can engage in π-π stacking or other non-covalent interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Structural Analogues
Key analogues differ in substituent positions, electronic groups, and protective moieties. Below is a comparative analysis:
Table 1: Structural and Property Comparison
*Calculated based on ; target compound lacks the methyl group in tosyl, reducing molar mass.
Biological Activity
2-Iodo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with potential biological activities that have garnered interest in pharmacological research. This compound, characterized by its unique structural features, has been studied for its interactions with various biological targets, particularly in the context of antiviral and anticancer activities.
- Molecular Formula : C14H11IN2O3S
- Molecular Weight : 414.22 g/mol
- CAS Number : 1227267-13-1
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in viral replication and cancer cell proliferation. Notably, it has shown promising results as an inhibitor of AAK1 (AP2-associated kinase 1) and GAK (cyclin G-associated kinase), which are critical for the entry and replication of viruses like dengue virus (DENV) .
Inhibition of Kinases
Research indicates that compounds similar to this compound can modulate the phosphorylation of proteins involved in viral entry, such as the AP2M1 subunit of the AP-2 complex. The inhibition of AAK1 leads to decreased phosphorylation levels, thereby hindering the viral lifecycle .
Antiviral Activity
A series of studies have evaluated the antiviral efficacy of this compound against DENV. The results demonstrated that it could significantly reduce viral load in infected cells. In vitro assays conducted on primary human monocyte-derived dendritic cells revealed a dose-dependent response, indicating its potential as a therapeutic agent against DENV infections .
Anticancer Potential
In addition to its antiviral properties, this compound has been investigated for its anticancer activity. Preliminary studies suggest that it may induce apoptosis in various cancer cell lines by targeting specific signaling pathways involved in cell survival and proliferation. The compound's ability to inhibit kinases associated with cancer progression positions it as a potential candidate for further development in oncology .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| In vitro antiviral study | Evaluate efficacy against DENV | Significant reduction in viral replication observed at higher concentrations; IC50 values indicate effective inhibition. |
| Cancer cell line analysis | Assess cytotoxic effects | Induced apoptosis in breast and lung cancer cell lines; mechanisms involve modulation of key survival pathways. |
Q & A
Q. What are the standard synthetic routes for preparing 2-iodo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, and how are intermediates characterized?
The synthesis typically involves sequential functionalization of the pyrrolo[2,3-b]pyridine core. Key steps include:
- N1-sulfonylation : Sodium hydride (NaH) is used to deprotonate the pyrrolo[2,3-b]pyridine nitrogen, followed by reaction with benzenesulfonyl chloride in dichloromethane (CH₂Cl₂) under argon .
- Iodination : Electrophilic substitution at the 2-position using iodine or iodinating agents.
- Methoxy introduction : Methoxylation via nucleophilic substitution or palladium-catalyzed coupling (e.g., using methoxide or boronic acids).
Characterization : Intermediates are validated by H NMR, C NMR, and LC-MS. For example, 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (a related intermediate) was confirmed via H NMR (δ 8.30 ppm for aromatic protons) and mass spectrometry .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Thermal stability : Avoid exposure to heat sources (P210) due to sulfonyl and iodo groups’ potential reactivity .
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to minimize inhalation/contact risks.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .
Advanced Research Questions
Q. How can conflicting yields in the synthesis of analogous pyrrolo[2,3-b]pyridine derivatives be systematically addressed?
Conflicting yields (e.g., 36% for compound 21e vs. 75% for compound 22 in ) may arise from:
- Reaction optimization : Varying catalysts (e.g., Pd(PPh₃)₄ vs. NaH), solvents (THF vs. dioxane), or temperature (0°C vs. 105°C) .
- Purification challenges : Silica gel chromatography efficiency for polar intermediates (e.g., nitro-substituted derivatives) can reduce yields. Switching to preparative HPLC or recrystallization may improve recovery .
Q. What strategies enhance the FGFR inhibitory activity of 1H-pyrrolo[2,3-b]pyridine derivatives, and how does structural modification influence potency?
- Core modifications : Introducing electron-withdrawing groups (e.g., iodo, sulfonyl) at the 2- and 1-positions improves kinase binding affinity. For example, 3-((5-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethynyl)benzonitrile (21f) showed enhanced activity due to π-π stacking interactions .
- Substituent effects : Methoxy groups at the 5-position (as in the target compound) increase solubility and modulate selectivity. In FGFR1 inhibitors, 3-methoxy substitution improved IC₅₀ values by 10-fold compared to unsubstituted analogs .
Q. How can computational modeling guide the optimization of this compound for antitumor applications?
- Docking studies : Molecular docking with FGFR1 (PDB: 3RHX) identifies key interactions (e.g., hydrogen bonds with Ala564 and hydrophobic contacts in the ATP-binding pocket) .
- QSAR analysis : Correlating substituent electronic parameters (Hammett σ) with inhibitory activity can prioritize synthetic targets. For example, electron-deficient aryl groups at the 3-position enhance potency .
Q. What analytical techniques resolve ambiguities in regioisomeric byproducts during iodination?
- 2D NMR (HSQC, HMBC) : Differentiates iodination sites by correlating H-C couplings. For example, iodination at the 2-position vs. 3-position alters coupling patterns in the aromatic region .
- X-ray crystallography : Definitive structural assignment, as demonstrated for 5-bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine analogs .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
